Product packaging for 2-Ethyl-5-hydroxy-tetralin-1-one(Cat. No.:CAS No. 78757-81-0)

2-Ethyl-5-hydroxy-tetralin-1-one

Cat. No.: B14446327
CAS No.: 78757-81-0
M. Wt: 190.24 g/mol
InChI Key: XBEXXKGEVYNVED-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxy-tetralin-1-one is a substituted tetralone derivative offered for use as a key synthetic intermediate in organic and medicinal chemistry research. The tetralone scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of pharmacological activities . This particular derivative may be of significant interest for the synthesis of more complex molecules targeting the central nervous system (CNS), as tetralone and 2-aminotetralin analogs are frequently explored in the development of ligands for serotonin and dopamine receptor subtypes . As a building block, this compound can be utilized in the design and synthesis of potential therapeutic agents. Research into similar tetralone structures has demonstrated their relevance as CYP24A1 enzyme inhibitors, which is a target in oncology, and as mast cell stabilizers with anti-inflammatory properties . The structural features of this compound, including the phenolic hydroxy group and the ketone functionality, make it a versatile precursor for further chemical modifications, such as forming novel heterocycles or acting as a fluorescent skeleton for probe development . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for ensuring that their work with this compound complies with all relevant patents and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B14446327 2-Ethyl-5-hydroxy-tetralin-1-one CAS No. 78757-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78757-81-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-2-8-6-7-9-10(12(8)14)4-3-5-11(9)13/h3-5,8,13H,2,6-7H2,1H3

InChI Key

XBEXXKGEVYNVED-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1=O)C=CC=C2O

Origin of Product

United States

The Enduring Importance of Tetralone Scaffolds in Organic Chemistry

The tetralone framework, a bicyclic aromatic ketone, has long been a subject of intense academic and industrial interest due to its inherent versatility and synthetic utility.

The Academic Significance of Substituted Hydroxytetralones

The introduction of a hydroxyl group to the tetralone scaffold, creating hydroxytetralones, further enhances the academic importance of this class of compounds. The presence and position of the hydroxyl group can significantly influence the molecule's chemical properties and biological activity.

Research into substituted hydroxytetralones, such as 6-hydroxytetralone, has been noted in the context of synthesizing derivatives of hormonally active steroids like estrane (B1239764) and 19-norsteroids. tandfonline.com This highlights their role as key intermediates in the preparation of complex and biologically significant molecules.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Constant Analysis

No published ¹H NMR or ¹³C NMR data for 2-Ethyl-5-hydroxy-tetralin-1-one could be located. The analysis of chemical shifts and coupling constants, which is crucial for determining the precise arrangement of protons and carbon atoms, is therefore not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Analysis of Carbonyl Stretching Frequencies

While the tetralone structure implies the presence of a carbonyl group (C=O), the specific stretching frequency in the IR spectrum of this compound has not been reported. This value would be influenced by the electronic effects of the ethyl and hydroxyl groups.

Characterization of Hydroxyl Group Vibrations

The characteristic stretching and bending vibrations of the hydroxyl (-OH) group in this particular molecule are also undocumented in the available literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No mass spectrometry data, including the molecular ion peak and fragmentation patterns, are available for this compound. This information is vital for confirming the molecular weight and deducing the structural components of the molecule.

X-ray Diffraction (XRD) for Crystalline Structure Determination

A search of available scientific literature did not yield specific X-ray diffraction data or a determined crystalline structure for this compound. While XRD studies have been conducted on structurally related tetralone derivatives, this information is not directly applicable to the precise stereochemistry and crystalline arrangement of the title compound.

Hyphenated and Other Advanced Analytical Techniques

A variety of other sophisticated analytical methods are essential for a complete understanding of a molecule's behavior, from its electronic properties to its surface morphology. The following sections discuss the application of these techniques to this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org This method is invaluable for studying reaction mechanisms that may involve radical intermediates.

No published studies were found that specifically report on the use of ESR spectroscopy to investigate radical intermediates of this compound. Therefore, there is no available data on the g-values, hyperfine coupling constants, or the identity of any potential radical species formed from this compound under experimental conditions.

UV-Vis-NIR Spectroscopy for Electronic Transitions

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV, visible, and near-infrared regions. msu.edu The resulting spectrum provides information about the energy levels of molecular orbitals and the presence of chromophores. For hydroxylated tetralones, electronic transitions are expected, but specific data for the ethyl derivative is needed for a precise analysis. nih.govresearchgate.net

Specific UV-Vis-NIR spectroscopic data for this compound, including absorption maxima (λmax) and molar absorptivity values, are not available in the reviewed literature. While the parent compound, 5-hydroxy-1-tetralone (B126574), and other derivatives have been studied, these spectra would differ from that of the 2-ethyl substituted compound due to the electronic effects of the ethyl group.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a "fingerprint" of a molecule by detecting inelastically scattered light. morana-rtd.com It is complementary to infrared (IR) spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations in a molecule.

A specific Raman spectrum for this compound has not been reported in the scientific literature. Although Raman spectra of related tetralone and hydroxyflavone derivatives exist, these cannot be used to definitively assign the vibrational modes of this compound. morana-rtd.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nih.gov It is a powerful tool for analyzing the surface chemistry of a sample.

There are no published XPS studies specifically for this compound. Consequently, there is no experimental data available for the binding energies of the C 1s, O 1s, or other relevant core levels, which would provide insight into the elemental composition and the chemical environment of the atoms in the molecule.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. researchgate.net It provides detailed information about the surface topography and morphology of a material.

A search of the literature did not reveal any studies that have used Scanning Electron Microscopy to analyze the morphology of this compound. Therefore, no SEM images or morphological data are available for this specific compound.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 2-Ethyl-5-hydroxy-tetralin-1-one and its influence on the compound's physical and chemical properties. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which contains a flexible six-membered ring and an ethyl group, multiple conformations are possible.

The tetralone core can adopt various conformations, such as chair, boat, and twist-boat. iscnagpur.ac.in Computational methods, including molecular mechanics and quantum chemistry calculations, are employed to determine the relative energies of these conformers and identify the most stable, low-energy structures. libretexts.orgnobelprize.org The stability of these conformations is influenced by factors like steric hindrance from the ethyl and hydroxyl groups, as well as torsional and angle strain within the ring system. libretexts.orgiscnagpur.ac.in

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C1-C2-C-C)Relative Energy (kcal/mol)
Chair 1 (Equatorial Ethyl)175°0.00
Chair 2 (Axial Ethyl)60°2.5
Twist-Boat 145°5.8
Twist-Boat 2-45°5.9

Note: The data in this table is illustrative and represents typical values that might be obtained from conformational analysis calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. researchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally suggests higher reactivity. scirp.org

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich (nucleophilic), while the carbonyl carbon is electron-deficient (electrophilic). The aromatic ring also plays a significant role in the molecule's electronic properties.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Note: This data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states. acs.org This is particularly useful for understanding reactions such as oxidation, reduction of the ketone, or electrophilic substitution on the aromatic ring. researchgate.netscielo.br

For instance, the reduction of the carbonyl group in this compound can be modeled to determine the stereochemical outcome of the reaction. researchgate.net By calculating the energies of the transition states leading to the different stereoisomeric alcohol products, it is possible to predict which product will be favored.

Similarly, the mechanism of electrophilic aromatic substitution can be elucidated by modeling the formation of the sigma complex (arenium ion) intermediate at different positions on the aromatic ring. The calculated activation energies for each pathway can help predict the regioselectivity of the reaction.

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Bromination of this compound

Position of SubstitutionActivation Energy (kcal/mol)
C615.2
C818.5

Note: The data presented here is for illustrative purposes to show how computational methods can predict reaction outcomes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters for organic molecules, which can aid in the interpretation of experimental spectra. nih.govnih.gov For this compound, theoretical calculations can provide valuable information for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govresearchgate.net These predicted chemical shifts, when compared with experimental data, can help in the complete assignment of the NMR spectrum and confirm the structure of the molecule. wisc.edumodgraph.co.uk

Infrared Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. nih.govacs.org These calculations help in assigning the characteristic absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the various C-H and C-C vibrations of the aromatic and aliphatic parts of the molecule. libretexts.org

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C=O)205 ppm203 ppm
¹H NMR Chemical Shift (OH)8.5 ppm8.2 ppm
IR Frequency (C=O stretch)1680 cm⁻¹1675 cm⁻¹
IR Frequency (O-H stretch)3400 cm⁻¹3410 cm⁻¹

Note: The experimental values in this table are hypothetical and included for comparative illustration.

Synthesis and Chemical Properties of Derivatives and Analogues of 2 Ethyl 5 Hydroxy Tetralin 1 One

Modification at the 2-Position (e.g., other 2-alkyl or 2-hydroxy-2-alkyl tetralones)

The 2-position of the tetralone ring is a common site for introducing various alkyl groups. A general approach to synthesizing 2-alkyl-substituted 1-tetralones involves the Heck reaction. tandfonline.com For instance, the reaction of benzyl (B1604629) chloride with ethyl methacrylate, catalyzed by palladium acetate, followed by catalytic reduction, yields the corresponding 2-methyl substituted intermediate. tandfonline.com Subsequent hydrolysis and cyclization can then furnish the desired 2-methyl-1-tetralone. tandfonline.com This methodology can be adapted to introduce other alkyl groups at the 2-position.

The synthesis of 2-hydroxy-2-alkyl-1-tetralones has also been efficiently achieved. umich.edu These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Derivative Synthetic Approach Key Reagents Reference
2-Methyl-1-tetraloneHeck reaction, catalytic reduction, hydrolysis, cyclizationBenzyl chloride, ethyl methacrylate, Pd(OAc)2, PPE-CHCl3 tandfonline.com
2-Alkyl-2-hydroxy-6-X-1-tetralonesNot specified in provided abstractsNot specified in provided abstracts umich.edu

Modification at the 5-Position (e.g., other 5-alkoxy or 5-substituted tetralones)

Modifications at the 5-position of the tetralone ring, such as the introduction of different alkoxy groups or other substituents, have been extensively explored. For example, 5-methoxy-2-tetralone (B30793) can be prepared from 1,6-dimethoxynaphthalene (B30794) through a reduction process using sodium in an ethanol (B145695) and ammonia (B1221849) medium. google.comprepchem.com This method provides a more selective route compared to high-temperature reductions. google.com

The synthesis of 5-hydroxy-1-tetralone (B126574) can be achieved by the catalytic hydrogenation of 1,5-dihydroxynaphthalene (B47172). google.com This process uses a palladium reducing catalyst in an aqueous alcohol solution containing an alkali metal hydroxide. google.com Other 5-substituted tetralones, such as 5-nitro-1-tetralone, can be synthesized via intramolecular acylation of nitro-precursors. materialsciencejournal.org For instance, refluxing 4-(2-nitrobenzene)butanonitrile with FSO3H can exclusively yield the 5-nitro isomer. materialsciencejournal.org

The conversion of a methoxy (B1213986) group to a hydroxyl group is a common transformation. For example, 5-hydroxy-1-tetralone can be synthesized from 5-methoxy-1-tetralone (B1585004) by reaction with aluminum chloride. nih.gov

Derivative Synthetic Approach Starting Material Key Reagents/Conditions Reference
5-Methoxy-2-tetraloneReduction1,6-DimethoxynaphthaleneSodium, Ethanol, Ammonia google.comprepchem.com
5-Hydroxy-1-tetraloneCatalytic Hydrogenation1,5-DihydroxynaphthaleneH2, Palladium catalyst, Alkali metal hydroxide google.com
5-Nitro-1-tetraloneIntramolecular Acylation4-(2-nitrobenzene)butanonitrileFSO3H, reflux materialsciencejournal.org
5-Hydroxy-1-tetraloneDemethylation5-Methoxy-1-tetraloneAlCl3 nih.gov

Tetralone-Containing Heterocyclic Systems

The tetralone scaffold can be annulated or used as a building block to construct various heterocyclic systems. For instance, α-tetralone can undergo ternary condensations with aromatic aldehydes and malononitrile (B47326) in the presence of a sodium alkoxide to produce 2-alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline derivatives. researchgate.net When cyanoacetamide is used instead of malononitrile, 4-aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one derivatives are formed. researchgate.net

Furthermore, α-tetralone can react with 1H-indole-2,3-dione and malononitrile to yield a spiro[benzo(h)chromene-4-(4H),3′(3H)indol]-2′-[1H]-one derivative, which serves as a precursor for other heterocyclic compounds. researchgate.net Arylidene tetralones are also key intermediates for synthesizing a variety of heterocyclic compounds, including spiro oxiranes, isoxazolines, pyrazolines, and pyrimidines. researchgate.net Palladium-catalyzed annulation strategies have been developed to convert 2-tetralones into linearly fused polycyclic piperidines. researchgate.net Additionally, longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized. nih.gov

Enantiomerically Pure Analogues and Stereochemical Control

Achieving stereochemical control in the synthesis of tetralone derivatives is crucial, as the spatial arrangement of atoms can significantly impact their biological activity. rijournals.com Several strategies have been employed to obtain enantiomerically pure analogues.

One approach involves the use of chiral catalysts in reactions such as the rhodium-catalyzed endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes to produce 3,4-dihydronaphthalen-1(2H)-one products with excellent enantioselectivities. organic-chemistry.org Another method is chemoenzymatic synthesis, which utilizes late-stage enzymatic resolution to provide access to both enantiomers of tetralone-based terpenoids. semanticscholar.org

Cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters offers a metal-free method for synthesizing tetralones with broad substrate generality. rsc.org High-pressure cycloaddition reactions have also been effectively used to construct the tetralone core with stereochemical control, as demonstrated in the total synthesis of perenniporide A. semanticscholar.org The study of stereochemistry is fundamental in organic synthesis, influencing reactivity, selectivity, and the ultimate properties of the synthesized molecules. rijournals.com

Synthetic Strategy Key Features Example Application Reference
Enantioselective HydroacylationRhodium-catalyzed, endo-selectiveSynthesis of enantiomerically enriched 3,4-dihydronaphthalen-1(2H)-ones organic-chemistry.org
Chemoenzymatic SynthesisLate-stage enzymatic resolutionAccess to both enantiomers of optically active terpenoids semanticscholar.org
Cascade Reductive Friedel–Crafts Alkylation/CyclizationMetal-free, broad substrate generalitySynthesis of various tetralone derivatives rsc.org
High-Pressure CycloadditionEfficient construction of tetralone coreTotal synthesis of perenniporide A semanticscholar.org

Advanced Methodologies and Future Research Directions in Tetralone Chemistry

Development of Novel Catalytic Systems for Tetralone Synthesis and Functionalization

The synthesis of the tetralone core, such as in 2-Ethyl-5-hydroxy-tetralin-1-one, traditionally relies on methods like intramolecular Friedel-Crafts acylation. wikipedia.orgsemanticscholar.org Modern research, however, focuses on developing more efficient, selective, and versatile catalytic systems.

Key Research Findings:

Metal-Free Cascade Reactions: Recent developments include metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters to form tetralones. rsc.org This approach offers simple reaction conditions, broad substrate scope, and high functional group tolerance, making it a powerful tool for synthesizing complex tetralone derivatives. rsc.org

Lewis Acid Catalysis: Strong Lewis acid catalysts, such as bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃], have been shown to quantitatively convert 4-phenylbutanoic acid into 1-tetralone (B52770) under heating, demonstrating a move towards more accessible and effective catalysts. wikipedia.org

Palladium-Catalyzed Reactions: While often used for creating carbon-heteroatom bonds in later stages, palladium catalysts are integral. For instance, the synthesis of 5-hydroxy-1-tetralone (B126574), a close structural relative of the title compound, can be achieved via catalytic reduction of 1,5-dihydroxynaphthalene (B47172) using a palladium-on-carbon catalyst. google.com

Biocatalysis: The use of microorganisms and enzymes as biocatalysts is an emerging frontier. Fungal strains have been used for the enantioselective reduction of α-tetralone to produce chiral tetralols, demonstrating the potential for creating stereochemically complex molecules with high precision. nih.gov This method fulfills green chemistry requirements and avoids issues with cofactor regeneration. nih.gov

Table 1: Comparison of Catalytic Systems for Tetralone Synthesis
Catalytic SystemTypical ReactionAdvantagesReference
Polyphosphoric Acid (PPA)Intramolecular Friedel-Crafts AcylationTraditional, well-established wikipedia.org
Metal-Free (e.g., TfOH)Cascade Reductive Alkylation/CyclizationAvoids metal contamination, simple conditions, scalable rsc.org
Palladium on Carbon (Pd/C)Catalytic Hydrogenation/ReductionHigh efficiency for specific reductions google.com
Fungal Biocatalysts (e.g., 𝘈𝘣𝘴𝘪𝘥𝘪𝘢 𝘤𝘺𝘭𝘪𝘯𝘥𝘳𝘰𝘴𝘱𝘰𝘳𝘢)Asymmetric Carbonyl ReductionHigh enantioselectivity, green conditions nih.gov

Exploration of Green Chemistry Principles in Synthetic Routes

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce environmental impact. The synthesis of tetralones is an area ripe for such innovations.

Safer Solvents and Solvent-Free Reactions: A core principle of green chemistry is minimizing or eliminating the use of hazardous solvents. skpharmteco.com Research has focused on replacing solvents like DMF and CH₂Cl₂ with more environmentally benign alternatives. skpharmteco.com Furthermore, following the philosophy that "the best solvent is no solvent," one-pot syntheses are being developed that proceed without any solvent medium. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. Cascade reactions, which combine multiple steps into a single operation without isolating intermediates, are a prime example of high atom economy. rsc.org

Use of Renewable Feedstocks: There is growing interest in using renewable resources as starting materials. For example, cashew nut shell liquid (CNSL), an inedible byproduct of the cashew industry, has been explored as a source of phenolic compounds for synthesizing bioactive molecules. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically shorten reaction times from hours to minutes and increase yields compared to conventional heating methods, thereby reducing energy consumption. nih.gov

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

For industrial applications, transitioning from batch production to continuous flow processing offers significant advantages in safety, consistency, and scalability.

Enhanced Safety and Control: Flow reactors use small volumes, which allows for better control over reaction parameters like temperature and pressure. This is particularly beneficial for highly exothermic or potentially hazardous reactions.

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the challenges associated with scaling up large batch reactors.

Process Intensification: Flow chemistry allows for the integration of multiple synthesis, purification, and analysis steps into a single, continuous line. A fully continuous process was successfully developed for the synthesis of artemisinin, demonstrating the power of this approach for complex molecules, a principle that can be applied to the production of tetralone intermediates. nih.gov

Application of Chemoinformatics and Machine Learning in Reaction Design and Optimization

The empirical, trial-and-error approach to discovering optimal reaction conditions is being replaced by data-driven methods using chemoinformatics and machine learning (ML). digitellinc.comnewswise.com

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to build models that predict the outcome (e.g., yield, enantioselectivity) of a reaction under given conditions. mdpi.com These models can rapidly identify the best catalyst, solvent, and temperature, saving significant time and resources. newswise.com

Accelerated Catalyst Discovery: Chemoinformatics can be used to create vast in silico libraries of potential catalysts. digitellinc.com By calculating chemical descriptors for these virtual molecules, ML models can predict their effectiveness, guiding experimentalists to synthesize only the most promising candidates. digitellinc.comnih.gov

QSAR and Drug Discovery: Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML, is crucial for designing new drugs. mdpi.comnih.gov By analyzing the chemical structures of known active compounds, like those in the tetralone family, these models can predict the biological activity of novel, unsynthesized derivatives, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Table 2: Machine Learning Applications in Chemical Synthesis
Application AreaMethodologyImpact on Tetralone ChemistryReference
Reaction OptimizationNeural networks trained on experimental dataPredicts optimal conditions (catalyst, solvent, temp.) for synthesis of derivatives like this compound, reducing experimentation time. newswise.com
Virtual ScreeningSimilarity analysis, chemical fingerprintsScreens large virtual libraries of tetralone derivatives to identify candidates with high predicted biological activity. nih.gov
Catalyst DesignIn silico library generation and descriptor calculationGuides the rational design of new, more efficient catalysts for tetralone synthesis and functionalization. digitellinc.com

Investigation of Supramolecular Assembly and Material Science Applications

While the primary focus for many tetralones is medicinal chemistry, their rigid bicyclic structure makes them interesting building blocks for supramolecular chemistry and materials science.

Supramolecular Assembly: Supramolecular chemistry involves the design of complex, functional structures held together by non-covalent interactions. nih.gov Functionalized tetralones could serve as components (ligands) that coordinate with metal ions to self-assemble into larger architectures like helicates or tetrahedra. nih.gov These assemblies can act as nanoscale containers, reaction vessels, or sensors. nih.gov Template-directed synthesis, where a supramolecular complex guides the formation of a new molecule, is a sophisticated application of these principles. rsc.org

Materials Science: The carbon skeleton of tetralone is a precursor for various functional materials. For example, 1-tetralone is used to synthesize 1-naphthol, a key starting material for polymers and insecticides. wikipedia.org Derivatives of tetralone could potentially be used to create novel liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials, although this remains a less explored area of research.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Ethyl-5-hydroxy-tetralin-1-one with high purity?

  • Methodology : Follow multi-step organic synthesis protocols with rigorous purification steps (e.g., column chromatography, recrystallization). Include reaction conditions (temperature, solvent system, catalyst) and stoichiometric ratios. For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity (>95%) .
  • Reproducibility : Document all steps in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which analytical techniques are optimal for characterizing the structural and functional properties of this compound?

  • Techniques :

  • Structural analysis : 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR for functional group identification.
  • Purity assessment : HPLC (C18 column, UV detection at 254 nm) or GC-MS with flame ionization detection.
  • Physical properties : Melting point determination, UV-Vis spectroscopy for electronic transitions .
    • Data validation : Cross-reference spectral data with computational predictions (e.g., DFT simulations) or literature for known derivatives .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Experimental design : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Use Arrhenius kinetics to extrapolate shelf life .
  • Safety : Follow TCI America’s guidelines for hazardous compound storage, including inert atmospheres and desiccants .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound across studies be resolved?

  • Approach :

  • Cross-validation : Replicate experiments using identical instrumentation and conditions.
  • Advanced techniques : Employ 2D-NMR (e.g., COSY, HSQC) or X-ray crystallography for unambiguous structural confirmation.
  • Statistical analysis : Apply multivariate regression to identify variables (e.g., solvent polarity, pH) affecting spectral shifts .
    • Case study : A 2024 study resolved conflicting 1H^1H-NMR peaks by isolating rotamers via low-temperature NMR (−40°C) .

Q. What computational models predict the reactivity of this compound in different solvent environments?

  • Methods :

  • Quantum mechanics : Use Gaussian or ORCA software for DFT calculations (B3LYP/6-311+G(d,p) basis set) to model solvation effects.
  • Molecular dynamics : Simulate solute-solvent interactions in explicit solvent models (e.g., water, DMSO) .
    • Validation : Compare predicted reaction pathways (e.g., keto-enol tautomerism) with experimental kinetic data .

Q. How can researchers optimize the yield of this compound in multi-step catalytic reactions?

  • Design :

  • DoE (Design of Experiments) : Vary catalyst loading, temperature, and pressure using a fractional factorial matrix.
  • Table :
VariableRange TestedOptimal Value
Catalyst (Pd/C)1–5 mol%3.2 mol%
Temperature60–100°C85°C
Reaction Time6–24 h12 h
  • Scale-up : Validate microreactor results in pilot-scale setups with inline HPLC monitoring .

Q. What strategies enable systematic reviews of this compound’s biological activity while minimizing bias?

  • Framework :

  • Search protocol : Use Boolean operators (AND/OR/NOT) across PubMed, SciFinder, and Web of Science, filtering by publication date (2000–2025) and peer-reviewed status .
  • Data extraction : Dual independent reviewers with arbitration for disputed entries .
    • Meta-analysis : Apply PRISMA guidelines to assess study quality and heterogeneity .

Ethical and Methodological Considerations

Q. What ethical standards apply when publishing conflicting data on this compound?

  • Guidelines : Disclose all raw data in supplementary materials, including failed experiments. Cite prior work transparently, avoiding selective reporting .
  • Peer review : Engage domain experts to evaluate analytical validity and contextualize discrepancies .

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